Dacarbazine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dacarbazine-d6 is a synthetic compound characterized by the presence of an imidazole ring substituted with a diazenyl group and trideuteriomethyl groups. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dacarbazine-d6 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a condensation reaction between a 1,2-diketone and an aldehyde in the presence of ammonium acetate.
Introduction of the Diazenyl Group: The diazenyl group can be introduced through a diazotization reaction, where an amine is converted to a diazonium salt, followed by coupling with an appropriate nucleophile.
Incorporation of Trideuteriomethyl Groups: The trideuteriomethyl groups can be introduced via a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium using deuterated reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and isotopic labeling fidelity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dacarbazine-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and amines under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of specific substituents .
Scientific Research Applications
Dacarbazine-d6 has several scientific research applications:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in isotope labeling studies to trace metabolic pathways and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in imaging studies.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Dacarbazine-d6 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isotopic labeling allows for precise tracking of its interactions and pathways within biological systems . The diazenyl group may participate in redox reactions, while the imidazole ring can interact with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-4-[(5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl]benzoate .
- Indole Derivatives : Compounds containing the indole nucleus, which exhibit diverse biological activities .
Uniqueness
Dacarbazine-d6 is unique due to its isotopic labeling with trideuteriomethyl groups, which enhances its utility in tracing studies and provides distinct spectroscopic signatures . This makes it particularly valuable in research applications where precise tracking and identification are crucial.
Properties
IUPAC Name |
4-[(E)-[bis(trideuteriomethyl)amino]diazenyl]-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/b11-10+/i1D3,2D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXTQMXEQVLRF-WEHFZIANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])/N=N/C1=C(NC=N1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.